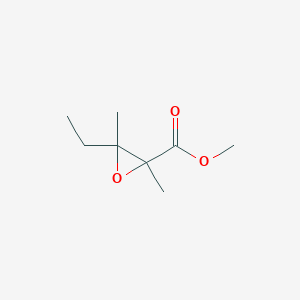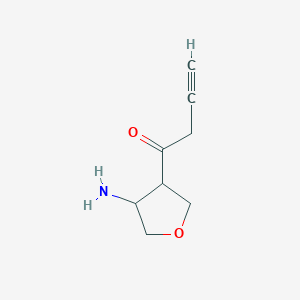![molecular formula C15H15N3O B13189822 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C15H15N3O It is a derivative of benzonitrile, featuring a pyridine ring and a methoxyethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-methoxyethylamine.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple 4-bromopyridine with a boronic acid derivative of benzonitrile.
Amination: The resulting intermediate is then subjected to nucleophilic substitution with 2-methoxyethylamine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production would require efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Applications De Recherche Scientifique
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound shares a similar benzonitrile core but features additional pyridine rings.
2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile Derivatives: Various derivatives with different substituents on the aromatic ring or amino group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development.
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-(2-methoxyethylamino)-5-pyridin-4-ylbenzonitrile |
InChI |
InChI=1S/C15H15N3O/c1-19-9-8-18-15-3-2-13(10-14(15)11-16)12-4-6-17-7-5-12/h2-7,10,18H,8-9H2,1H3 |
Clé InChI |
BGCMBWPFMHCMAO-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=C(C=C1)C2=CC=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


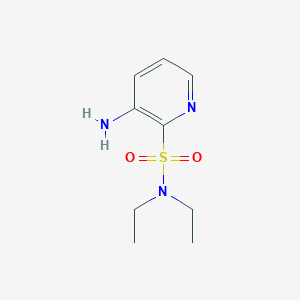
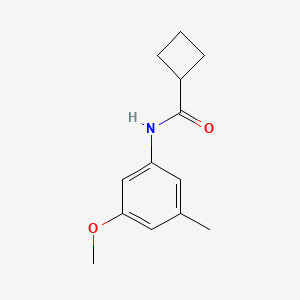


methanol](/img/structure/B13189756.png)
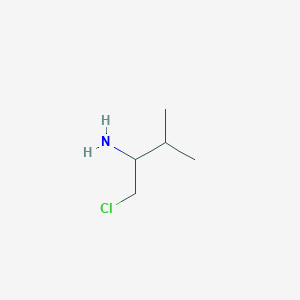

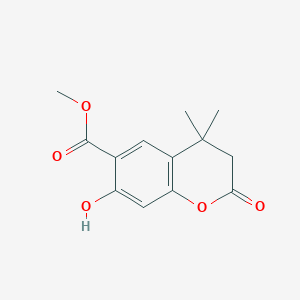
![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)

